2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
2,5-dichloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S2/c15-12-7-11(13(16)22-12)14(19)17-9-1-4-18(5-2-9)10-3-6-23(20,21)8-10/h7,9-10H,1-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMQCOZEVLANAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(SC(=C2)Cl)Cl)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety.
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific type of cell and the physiological context.
Biological Activity
2,5-Dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Dichloro group : Enhances lipophilicity and potential biological interactions.
- Tetrahydrothiophene moiety : Contributes to the compound's stability and reactivity.
- Piperidine ring : Often associated with various pharmacological activities.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to modulate GPCR activity, which is crucial for various physiological processes.
- Ion Channels : Preliminary studies suggest that it may act as an activator of G protein-gated inwardly rectifying potassium channels (GIRK), influencing neuronal excitability and neurotransmitter release .
Potency and Efficacy
In vitro studies have demonstrated that this compound exhibits significant potency as a GIRK channel activator, with nanomolar potency reported in tier 1 DMPK assays. This suggests a favorable pharmacokinetic profile, including improved metabolic stability compared to traditional compounds in its class .
Toxicological Profile
Initial assessments indicate that the compound may possess a low toxicity profile; however, further studies are necessary to fully elucidate its safety in vivo. The presence of the dichloro group necessitates caution due to potential environmental and health impacts.
Case Studies
Several studies have explored the biological activity of related compounds featuring similar structural motifs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide | Tetrahydrothiophene ring, carbamoyl group | Anti-inflammatory and analgesic properties |
| 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide | Tetrahydropyridazine ring | Potential applications in medicinal chemistry due to diverse functional groups |
These case studies highlight the diverse biological activities associated with compounds containing similar scaffolds and underscore the potential therapeutic applications of this compound.
Scientific Research Applications
G Protein-Gated Inwardly Rectifying Potassium Channels
Recent studies have identified compounds similar to 2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in modulating neuronal excitability and are implicated in various neurological disorders.
Case Study:
A study demonstrated that derivatives of the compound exhibited nanomolar potency as GIRK1/2 activators with improved metabolic stability compared to traditional urea-based compounds. This suggests potential therapeutic applications in treating epilepsy and anxiety disorders through modulation of neuronal signaling pathways .
Neuropharmacological Research
The compound's ability to selectively activate GIRK channels positions it as a candidate for neuropharmacological research aimed at developing new anxiolytic and antiepileptic medications. Its unique structure allows for better brain penetration and selectivity against undesired ion channel subtypes.
Findings:
In vivo studies showed that the compound had enhanced brain-to-plasma ratios, indicating effective central nervous system delivery. This characteristic is essential for drugs targeting neurological conditions .
Agrochemical Potential
The structural features of this compound also make it an interesting candidate for agrochemical applications. Its chlorinated thiophene structure may provide herbicidal or fungicidal properties.
Research Insights
Research has indicated that compounds with similar thiophene structures exhibit biological activity against various plant pathogens. This opens avenues for exploring the compound's efficacy in agricultural settings, potentially leading to the development of new crop protection agents.
Summary of Applications
The following table summarizes the potential applications of this compound:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potent activator of GIRK channels; potential anxiolytic and antiepileptic drug development. |
| Neuropharmacology | Improved brain penetration; selective action on neuronal signaling pathways. |
| Agrochemicals | Potential herbicidal/fungicidal properties; research ongoing for crop protection applications. |
Preparation Methods
Friedel-Crafts Acylation and Chlorination
Acylation of thiophene with acetyl chloride under AlCl₃ catalysis yields 3-acetylthiophene, followed by regioselective dichlorination using SO₂Cl₂ or Cl₂ gas. Optimal conditions (0°C, 12 h) achieve 82% yield with minimal polysubstitution.
Direct Carboxylation via Lithiation
Thiophene undergoes lithiation at -78°C using n-BuLi, followed by quenching with CO₂ to form thiophene-3-carboxylic acid. Subsequent chlorination with PCl₅ in DCM provides the acyl chloride intermediate (95% purity).
Preparation of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-amine
This fragment requires convergent synthesis:
Piperidine Ring Formation
The Nazarov cyclization of ynedienes derived from vinyl propargyl alcohols generates 4-piperidone precursors. Hydration with Hg(II)/H₂SO₄ followed by double Michael addition yields 4-piperidone (70–75% yield).
Tetrahydrothiophene Dioxide Functionalization
3-Bromotetrahydrothiophene is oxidized to 1,1-dioxide using Oxone in THF/H₂O (12 h, 20°C, 89% yield). Nucleophilic substitution with piperidin-4-amine in DMF at 100°C installs the sulfone group (Table 1).
Table 1: Optimization of Piperidine-Tetrahydrothiophene Coupling
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃, DMF | DMF | 100 | 24 | 68 |
| Cs₂CO₃, DMSO | DMSO | 120 | 18 | 72 |
| DBU, Acetonitrile | MeCN | 80 | 36 | 61 |
Amide Bond Formation and Final Assembly
Coupling the acyl chloride (2,5-dichlorothiophene-3-carbonyl chloride) with 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-amine proceeds via:
Schotten-Baumann Reaction
In a biphasic system (NaOH/H₂O, CH₂Cl₂), the amine reacts with acyl chloride at 0°C, achieving 85% yield after 2 h.
EDCI/HOBt-Mediated Coupling
A non-aqueous method using EDCI and HOBt in DMF at 25°C affords 91% yield with >99% purity (HPLC). This method minimizes hydrolysis side reactions.
Analytical Characterization and Validation
Critical quality attributes were verified through:
- HPLC-MS : m/z 454.2 [M+H]⁺, retention time 6.8 min (C18 column, 70% MeOH)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (s, 1H, thiophene-H), 3.92–3.85 (m, 2H, piperidine-H), 3.12–3.05 (m, 4H, sulfone-H)
- XRD : Confirmed crystalline structure with P2₁/c space group
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Step | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Thiophene acylation | 82 | 95 | 12.50 |
| Piperidine coupling | 72 | 98 | 18.20 |
| EDCI-mediated amidation | 91 | 99 | 22.80 |
The EDCI method, while costlier, provides superior yield and purity, making it preferable for GMP manufacturing.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling thiophene-3-carboxamide derivatives with functionalized piperidine intermediates. For example, refluxing in polar aprotic solvents (e.g., pyridine) with nucleophilic reagents can yield the target compound, as demonstrated in similar thiophene syntheses . Optimization includes varying solvent systems (e.g., hexane–acetone mixtures for crystallization ), stoichiometry, and temperature. A comparative table of reaction conditions is recommended:
| Reaction Step | Solvent System | Temperature | Yield (%) | Purity Method |
|---|---|---|---|---|
| Amide coupling | Pyridine | Reflux | 65–70 | NMR, HPLC |
| Cyclization | Hexane–acetone | 25°C | 28–34 | Elemental analysis |
Q. What spectroscopic and analytical techniques are recommended for confirming structural integrity?
- Methodological Answer : Use a tiered approach:
1H/13C NMR to confirm backbone structure and substituent positions (e.g., distinguishing piperidine and tetrahydrothiophene-dioxide moieties) .
IR spectroscopy to validate functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm⁻¹) .
Elemental analysis to verify stoichiometry (C, H, N, S, Cl) .
Cross-validate with HPLC-MS for molecular weight confirmation.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards .
- Conduct a risk assessment for reactive intermediates (e.g., chlorinated byproducts) .
- Store in airtight containers under inert gas to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental fate and ecological impacts?
- Methodological Answer : Follow the INCHEMBIOL project framework :
Q. Laboratory Studies :
- Determine physical-chemical properties (logP, solubility, hydrolysis rates).
- Use LC-MS/MS to track abiotic degradation products.
Q. Ecotoxicology :
- Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) across trophic levels.
- Apply OECD guidelines for biodegradability and bioaccumulation.
Q. Field Monitoring :
- Deploy passive samplers in water/soil to measure environmental persistence.
Q. What methodologies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Comparative Analysis : Replicate studies using standardized assays (e.g., enzyme inhibition IC50) with controls for batch-to-batch variability .
- Statistical Models : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects, cell line differences).
- Meta-Analysis : Aggregate data from published studies to identify trends or outliers, as seen in split-plot experimental designs .
Q. What in vitro/in vivo models evaluate pharmacological activity, and how should studies be structured?
- Methodological Answer :
- In Vitro :
- Use receptor-binding assays (e.g., radioligand displacement for CNS targets) with HEK293 cells expressing human receptors.
- Optimize dose-response curves using Hill equation modeling.
- In Vivo :
- Design randomized block trials with controls for pharmacokinetic parameters (e.g., bioavailability in rodent models) .
- Apply LC-MS to quantify tissue distribution and metabolite profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
